(2-Chloro-1,3-thiazol-5-yl)methyl 4-{[4-(2,5-dimethylphenyl)piperazino]sulfonyl}phenyl ether
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Overview
Description
This compound is a derivative of thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
- Thiazoles have been extensively studied for their antimicrobial properties. Compounds containing the thiazole scaffold exhibit activity against bacteria, fungi, and viruses. The presence of the thiazole ring in this compound suggests potential antimicrobial effects .
- The thiazole ring has been associated with anti-inflammatory and analgesic effects. While specific data on this compound are limited, the presence of the thiazole moiety warrants investigation into its potential for managing joint and muscular discomforts .
- Thiazoles have shown promise as antitumor and cytotoxic agents. For instance, certain derivatives have demonstrated potent effects against prostate cancer cells . Further exploration of this compound’s cytotoxic potential is warranted.
- Although not directly studied for this compound, the presence of thiazole rings in antiretroviral drugs like Ritonavir suggests that similar structural motifs may exhibit antiretroviral effects .
- Thiazoles are also known for their antifungal activity. While specific data on this compound are lacking, its structural features may contribute to antifungal effects .
- Thiazole derivatives have been investigated for their antioxidant properties. Although not directly tested, this compound’s structure suggests it could possess antioxidant activity .
Antimicrobial Activity
Anti-Inflammatory and Analgesic Properties
Antitumor and Cytotoxic Activity
Antiretroviral Activity
Antifungal Properties
Antioxidant Potential
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. Thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . .
Mode of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Biochemical Pathways
Thiazole derivatives have been implicated in a variety of biological activities, suggesting they may interact with multiple pathways
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting they may have diverse effects at the molecular and cellular level
properties
IUPAC Name |
2-chloro-5-[[4-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonylphenoxy]methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3S2/c1-16-3-4-17(2)21(13-16)25-9-11-26(12-10-25)31(27,28)20-7-5-18(6-8-20)29-15-19-14-24-22(23)30-19/h3-8,13-14H,9-12,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUCHFSEMMCJJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OCC4=CN=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-1,3-thiazol-5-yl)methyl 4-{[4-(2,5-dimethylphenyl)piperazino]sulfonyl}phenyl ether |
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